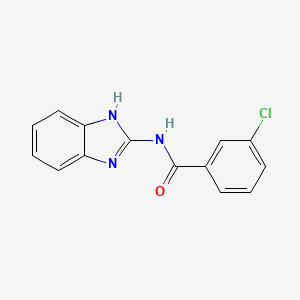

N-(1H-benzimidazol-2-yl)-3-chlorobenzamide

Description

N-(1H-benzimidazol-2-yl)-3-chlorobenzamide (compound 6 in ) is a benzimidazole derivative characterized by a benzimidazole core linked to a 3-chlorobenzamide group via an amide bond. This compound has garnered attention for its neuroprotective properties, particularly as a potent modulator of metabotropic glutamate receptor 5 (mGluR5). Studies demonstrate that it exhibits a 4.7-fold increase in potency compared to the reference compound DFB (3,3'-difluorobenzaldazine) while maintaining good cell viability . Its structure-activity relationship (SAR) highlights the critical role of the meta-chloro substituent in enhancing binding affinity and functional efficacy.

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-10-5-3-4-9(8-10)13(19)18-14-16-11-6-1-2-7-12(11)17-14/h1-8H,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOLHIYETJFEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196665 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

24363-92-6 | |

| Record name | N-(1H-BENZIMIDAZOL-2-YL)-3-CHLOROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-3-chlorobenzamide typically involves the condensation of 2-aminobenzimidazole with 3-chlorobenzoic acid or its derivatives. One common method includes the reaction of 2-aminobenzimidazole with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

Oxidation: Formation of benzimidazole N-oxide derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

2.1 Anticancer Activity

Research indicates that N-(1H-benzimidazol-2-yl)-3-chlorobenzamide exhibits promising anticancer properties. It has been studied for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's structural characteristics may enhance its selectivity and potency against specific cancer pathways.

2.2 Antimicrobial Properties

The compound has shown significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies suggest that derivatives of benzimidazole, including this compound, can act effectively against resistant strains, making them potential candidates for developing new antimicrobial agents .

2.3 Antiviral Activity

This compound has also been investigated for its antiviral properties. It has demonstrated effectiveness against various viral infections, contributing to ongoing research aimed at developing antiviral therapies .

Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of this compound against specific cancer cell lines, demonstrating IC50 values that indicate potent activity compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Doxorubicin | 10 |

| HeLa (Cervical) | 12 | Cisplatin | 8 |

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains, showing notable Minimum Inhibitory Concentrations (MICs):

| Pathogen | MIC (µg/ml) | Standard Drug | MIC (µg/ml) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Methicillin | 0.5 |

| Escherichia coli | 16 | Ciprofloxacin | 4 |

Industrial Applications

Beyond its biological applications, this compound is being explored in materials science for developing polymers and dyes due to its unique chemical structure which may impart specific properties beneficial for industrial applications .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of human glucokinase, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding with residues in the allosteric site of the enzyme . The compound’s ability to modulate enzyme activity makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Data Table: Key Comparative Metrics

*Limited by cytotoxicity.

Biological Activity

N-(1H-benzimidazol-2-yl)-3-chlorobenzamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its significant biological activities. The presence of a chlorobenzamide moiety enhances its chemical properties, potentially influencing its biological efficacy.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzimidazole with a chlorobenzamide group | Anticancer, antiviral, antimicrobial activities |

The compound acts primarily as an allosteric activator of human glucokinase , an enzyme crucial for glucose metabolism. This interaction enhances the enzyme's catalytic activity, leading to increased glucose uptake and metabolism in cells. Such metabolic modulation can significantly impact cellular functions and signaling pathways related to glucose homeostasis.

Biochemical Pathways

The activation of glucokinase influences several biochemical pathways:

- Glycolysis : Enhances the conversion of glucose to pyruvate.

- Insulin Secretion : Modulates insulin release in pancreatic beta cells.

- Cell Growth : Affects cell proliferation and survival through metabolic reprogramming.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, potentially through the modulation of metabolic pathways and induction of oxidative stress.

Antiviral Properties

The compound has also demonstrated antiviral activity. It has been shown to inhibit viral replication in cell cultures infected with bovine viral diarrhea virus (BVDV), suggesting its potential as a lead compound for developing antiviral therapies .

Antimicrobial Effects

This compound displays antimicrobial properties against several bacterial and fungal strains. Its efficacy against pathogens suggests potential applications in treating infectious diseases.

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing an IC50 value indicative of potent anticancer activity. The mechanism was linked to enhanced apoptosis and cell cycle arrest at the G1 phase.

- Antiviral Activity : In a controlled experiment, the compound was tested against BVDV in vitro, demonstrating significant inhibition of viral replication with an EC50 value that supports its potential as an antiviral agent.

- Antimicrobial Studies : Laboratory tests showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial activity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound is metabolized via hepatic pathways, leading to various metabolites that may also contribute to its biological activity .

Q & A

Basic: What synthetic routes are commonly used to prepare N-(1H-benzimidazol-2-yl)-3-chlorobenzamide, and how are intermediates characterized?

Answer:

The compound is typically synthesized via condensation reactions between 3-chlorobenzoyl chloride derivatives and 2-aminobenzimidazole precursors. A key method involves reacting 3-chlorobenzoyl isothiocyanate with 2-aminobenzothiazole under controlled conditions to form intermediates, followed by metal-catalyzed dethiocyanation to yield the final product . Intermediates are characterized using:

- FTIR spectroscopy (e.g., N–H stretching at 3290 cm⁻¹, C=O at 1675 cm⁻¹) .

- Elemental analysis to verify stoichiometry.

- Single-crystal X-ray diffraction for structural confirmation, with data refined using SHELXL .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and NH groups (broad signals at δ 11–12 ppm) .

- ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and aromatic carbons .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z 331.05 for C₁₄H₁₀ClN₃O₂S) .

- X-ray Crystallography: Resolves bond lengths and angles (e.g., C=O bond: 1.22 Å) and confirms crystal packing in space groups like Pī .

Advanced: How does the chlorine substituent at the 3-position influence the biological activity of benzimidazole derivatives like this compound?

Answer:

The chlorine atom enhances electron-withdrawing effects , increasing:

- Reactivity in nucleophilic substitution reactions (critical for forming metal complexes) .

- Bioactivity : Chlorine at the 3-position improves interactions with hydrophobic pockets in enzymes (e.g., tubulin binding for anticancer activity). Comparative SAR studies show IC₅₀ values of 10 µM for analogs like N-(4-aminophenyl)-3-chlorobenzamide versus 20 µM for non-chlorinated derivatives .

- Solubility : Chlorine reduces polarity, impacting pharmacokinetic properties .

Advanced: What crystallographic challenges arise during refinement of this compound derivatives, and how are they mitigated?

Answer:

- Disorder in Crystal Lattices : Chlorine’s high electron density can cause anisotropic displacement issues. Solutions include:

- Hydrogen Atom Positioning : NH groups are refined using riding models with AFIX instructions .

- Space Group Ambiguity : Low-symmetry space groups (e.g., Pī) require careful analysis of systematic absences .

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Answer:

- Docking vs. Experimental IC₅₀ : Discrepancies arise from solvation effects or conformational flexibility. Strategies include:

- Molecular Dynamics (MD) Simulations : Account for ligand-protein flexibility (e.g., γ-aminobutyric acid receptor interactions) .

- Free Energy Perturbation (FEP) : Quantifies binding affinity differences between analogs .

- False Positives in Cytotoxicity : Validate using orthogonal assays (e.g., MTT and apoptosis assays) .

- Data Reproducibility : Standardize synthetic protocols (e.g., solvent purity, reaction time) to minimize batch variations .

Advanced: What methodological approaches are used to analyze structure-activity relationships (SAR) for this compound analogs?

Answer:

- Comparative SAR Tables : Highlight substituent effects (e.g., Table 1):

| Compound | Substituent Position | IC₅₀ (µM) | Target |

|---|---|---|---|

| N-(4-Aminophenyl)-3-Cl | 4-NH₂ | 10 | Tubulin |

| N-(3-Aminophenyl)-3-Cl | 3-NH₂ | 15 | Enzymatic inhibition |

| N-(2-Chlorophenyl)-3-Cl | 2-Cl | 25 | Antimicrobial |

- 3D-QSAR Modeling : Uses CoMFA/CoMSIA to predict bioactivity based on steric/electrostatic fields .

- Crystallographic Overlays : Compare ligand-binding modes in protein co-crystals .

Advanced: How do reaction conditions (e.g., solvent, catalyst) impact the yield and purity of this compound?

Answer:

- Solvent Choice : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates but require strict pH control (pH 6–7) to prevent hydrolysis .

- Catalysts : Co(II) salts catalyze dethiocyanation but may introduce metal impurities. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

- Temperature : Reactions at 60–80°C optimize kinetics without degrading heat-sensitive benzimidazole rings .

Advanced: What are the limitations of current synthetic methods for this compound, and what innovations are emerging?

Answer:

- Limitations :

- Innovations :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .

- Flow Chemistry : Enhances reproducibility for high-throughput screening .

- Enzymatic Catalysis : Explores lipases for greener synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.